Thalidomide-5-OH

Beschreibung

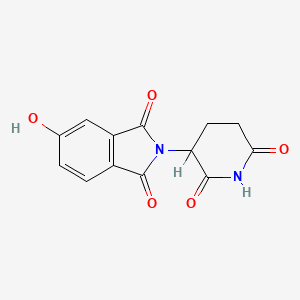

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBQRRQTZUJWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983186 | |

| Record name | 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64567-60-8 | |

| Record name | 5-Hydroxythalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064567608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYTHALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29V976C3CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation and Metabolic Pathways of 5 Hydroxythalidomide

Cytochrome P450-Mediated Formation of 5-Hydroxythalidomide from Thalidomide (B1683933)

The initial and crucial step in the metabolic activation of thalidomide is its hydroxylation to form 5-hydroxythalidomide. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.

Role of Human CYP2C19 in Primary Thalidomide Hydroxylation

The polymorphic enzyme CYP2C19 plays a primary role in the 5-hydroxylation of thalidomide in humans. aacrjournals.orgacs.orgtandfonline.comnih.govnih.gov Studies using human liver microsomes have demonstrated that those with higher CYP2C19 activity produce more 5-hydroxythalidomide. aacrjournals.orgresearchgate.netresearchgate.net Recombinant human CYP2C19 has been shown to be directly responsible for the formation of this metabolite. aacrjournals.orgresearchgate.net The involvement of CYP2C19 is further supported by inhibition studies where substrates of CYP2C19, such as S-mephenytoin and omeprazole, were found to inhibit thalidomide metabolism in human liver microsomes. aacrjournals.orgnih.govresearchgate.net It is noteworthy that CYP2C19 can also hydroxylate the glutarimide (B196013) ring of thalidomide to form 5'-hydroxythalidomide. aacrjournals.orgacs.orgnih.govacs.org

Contribution of Human CYP3A4 and CYP3A5 to 5-Hydroxylation

In addition to CYP2C19, human CYP3A4 and CYP3A5 are also involved in the conversion of thalidomide to 5-hydroxythalidomide. researchgate.netembopress.orgresearchgate.netmdpi.com Research has shown that recombinant human P450s 3A4 and 3A5 catalyze the 5-hydroxylation of (R)-thalidomide. nih.govnih.govacs.org In reconstituted systems, purified human P450s 3A4 and 3A5 mediated (R)-thalidomide 5-hydroxylation at rates comparable to CYP2C19. nih.govnih.gov Interestingly, while CYP2C19 exhibits a non-saturable substrate-velocity curve, P450s 3A4 and 3A5 show sigmoidal curves, indicating a different kinetic behavior. nih.govacs.org These enzymes are also capable of further oxidizing 5-hydroxythalidomide. nih.govresearchgate.netacs.org

Secondary Oxidation and Further Metabolism of 5-Hydroxythalidomide

Once formed, 5-hydroxythalidomide can undergo further oxidation, leading to the formation of dihydroxythalidomide. This secondary metabolic step is also catalyzed by specific cytochrome P450 enzymes.

Generation and Trapping of Reactive Intermediates and Glutathione (B108866) Adducts

The metabolic activation of 5-hydroxythalidomide also involves the formation of other reactive intermediates besides quinones. During the P450-catalyzed oxidation of 5-hydroxythalidomide to dihydroxythalidomide, a reactive intermediate is generated. acs.orgacs.orgnih.gov Evidence suggests this intermediate may be an arene oxide. acs.orgsnu.edu.in

This highly reactive species can be "trapped" by endogenous nucleophiles, most notably glutathione (GSH), a tripeptide that plays a crucial role in cellular detoxification. acs.orgacs.orgsnu.edu.in The reaction between the arene oxide intermediate and GSH results in the formation of a stable glutathione adduct, specifically a 5-hydroxythalidomide-GSH conjugate. acs.orgnih.gov The detection of this conjugate in in vitro experiments provides clear evidence for the formation of the preceding reactive intermediate. acs.orgnih.gov This trapping mechanism is a key indicator of metabolic activation, and the resulting depletion of cellular GSH could have further toxicological implications. snu.edu.in

Species-Specific Differences in 5-Hydroxythalidomide Metabolism and Pharmacokinetics

The metabolism and pharmacokinetic profile of thalidomide and its metabolite, 5-hydroxythalidomide, exhibit significant variation across different species. These differences are believed to be a primary reason for the species-specific effects of thalidomide.

Comparative Analysis of Human, Rabbit, and Rodent Metabolic Profiles of Thalidomide and 5-Hydroxythalidomide

A distinct divergence is observed in the primary oxidative metabolic pathways of thalidomide between thalidomide-sensitive species (humans and rabbits) and insensitive species (rodents like rats and mice). mdpi.comnih.gov

In Humans and Rabbits: The major oxidative metabolite formed from thalidomide is 5-hydroxythalidomide, resulting from the hydroxylation of the phthalimide (B116566) ring. mdpi.comnih.govresearchgate.netjst.go.jpnih.gov This pathway is predominantly mediated by human CYP3A4 and CYP3A5 enzymes. researchgate.net The formation of 5-hydroxythalidomide is considered a metabolic activation step, as this metabolite can be further converted into reactive species. nih.gov

In Rodents (Rats and Mice): The primary metabolic pathway involves hydroxylation of the glutarimide ring, leading to the formation of 5'-hydroxythalidomide as the major oxidative metabolite. mdpi.comnih.govresearchgate.netnih.gov This metabolite is considered to be deactivated. nih.govresearchgate.netnih.gov In rats, this reaction is extensively catalyzed by CYP2C6 and the male-specific CYP2C11. aacrjournals.org While 5-hydroxythalidomide is also detected in rats, it is a minor metabolite. nih.govaacrjournals.org

Table 1: Dominant Oxidative Metabolite of Thalidomide in Different Species

| Species | Sensitivity to Thalidomide | Primary Oxidative Metabolite | Key Enzymes Involved | Reference(s) |

|---|---|---|---|---|

| Human | Sensitive | 5-Hydroxythalidomide | CYP3A4, CYP3A5, CYP2C19 | mdpi.comresearchgate.netaacrjournals.org |

| Rabbit | Sensitive | 5-Hydroxythalidomide | Not specified | mdpi.comresearchgate.netjst.go.jpnih.gov |

| Rat | Insensitive | 5'-Hydroxythalidomide | CYP2C6, CYP2C11 | mdpi.comnih.govnih.govaacrjournals.org |

| Mouse | Insensitive | 5'-Hydroxythalidomide | Not specified | mdpi.comaacrjournals.org |

Physiologically Based Pharmacokinetic (PBPK) Modeling for 5-Hydroxythalidomide in Animal Models

Physiologically based pharmacokinetic (PBPK) models have been developed to simulate and better understand the disposition of thalidomide and its metabolites, including 5-hydroxythalidomide, in various species. These models integrate physiological data with in vitro metabolic parameters to predict in vivo pharmacokinetic behavior.

Simplified PBPK models have been successfully created for both rats and rabbits. jst.go.jpjst.go.jp A key parameter in these models is the metabolic ratio, which defines the fraction of the total hepatic intrinsic clearance (CLh,int) of thalidomide that leads to the formation of a specific metabolite. jst.go.jpjst.go.jp By fitting the model output to measured plasma concentrations, these ratios can be estimated, highlighting the species-specific metabolic differences.

For instance, in a rabbit PBPK model, the metabolic ratio for the formation of unconjugated 5-hydroxythalidomide from thalidomide was estimated to be 0.01. jst.go.jpnih.gov In contrast, for a rat PBPK model, this ratio was significantly lower at 0.0025, while the ratio for the formation of the major rodent metabolite, 5'-hydroxythalidomide, was much higher at 0.05. nih.govjst.go.jp These PBPK modeling results quantitatively confirm the qualitative observations of metabolic pathway preferences across species. jst.go.jpjst.go.jp These models have also been used to simulate human plasma concentrations based on data from humanized mice. nih.govnii.ac.jp

Table 2: Estimated Metabolic Ratios in PBPK Models for Thalidomide Metabolism

| Animal Model | Metabolite | Estimated Metabolic Ratio (for CLh,int) | Reference(s) |

|---|---|---|---|

| Rabbit | 5-Hydroxythalidomide | 0.01 | jst.go.jpnih.gov |

| Rabbit | 5'-Hydroxythalidomide | 0.01 | jst.go.jpnih.gov |

| Rat | 5-Hydroxythalidomide | 0.0025 | nih.govjst.go.jp |

| Rat | 5'-Hydroxythalidomide | 0.05 | nih.govjst.go.jp |

Application of Humanized-Liver Mouse Models in 5-Hydroxythalidomide Metabolic Research

Humanized-liver mouse models are invaluable tools for studying human-specific drug metabolism pathways that are absent or minor in conventional laboratory animals. jst.go.jp These models, in which mouse liver cells are replaced with human hepatocytes or which contain human genes like the human CYP3A cluster, effectively replicate the human metabolic profile of thalidomide. nih.govacs.org

The use of these models has been instrumental in investigating the metabolism of 5-hydroxythalidomide. acs.org Studies using humanized-liver mice have confirmed that human P450 3A enzymes are responsible for the bioactivation of thalidomide to 5-hydroxythalidomide and its subsequent, faster oxidation to secondary metabolites. acs.orgnih.gov The in vivo formation of the 5-hydroxythalidomide-GSH conjugate, a marker of reactive intermediate generation, has been demonstrated in these models. nih.gov

Furthermore, research using radiolabeled 5-hydroxythalidomide in humanized mice combined with advanced analytical techniques like two-dimensional electrophoresis and accelerator mass spectrometry has allowed for the identification of protein targets. acs.orgnih.gov These studies revealed that bioactivated 5-hydroxythalidomide binds nonspecifically to a variety of hepatic proteins. acs.orgnih.gov Identified targets in liver microsomes included cytochrome c oxidase subunit 6B1 and ATP synthase subunit α, while cytosolic targets included retinal dehydrogenase 1 and glutathione transferase A1. acs.orgnih.gov This demonstrates that the reactive metabolites of 5-hydroxythalidomide formed by human enzymes are capable of forming protein adducts in a living system. acs.org

Molecular Mechanisms of 5 Hydroxythalidomide Action

Interaction with Cereblon (CRBN) and E3 Ubiquitin Ligase Complexes

5-hydroxythalidomide acts as a "molecular glue," facilitating the interaction between CRBN and its neosubstrates. rsc.org This action is central to its biological effects. The CRL4^CRBN^ complex is a multi-subunit E3 ubiquitin ligase, which includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and the RING-box protein 1 (RBX1). embopress.orgnih.gov

5-Hydroxythalidomide is a thalidomide-based Cereblon ligand. tenovapharma.com It binds to the thalidomide-binding domain of CRBN. nih.gov The glutarimide (B196013) ring of the thalidomide (B1683933) structure is crucial for this binding, fitting into a tryptophan-rich pocket in CRBN. nih.govbiorxiv.org The (S)-enantiomer of 5-hydroxythalidomide, in particular, has been shown to mediate the formation of the complex between CRBN and the neosubstrate SALL4. researchgate.net In fact, the interaction between CRBN and SALL4 is stronger in the presence of 5-hydroxythalidomide at lower concentrations compared to thalidomide. nih.gov

Upon binding to CRBN, 5-hydroxythalidomide alters the conformation of the substrate-binding surface, which in turn modifies the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. embopress.orgrsc.org This leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific cellular proteins that are not the natural substrates of this ligase. nih.govrsc.org This modulation of E3 ligase activity is the core mechanism by which 5-hydroxythalidomide exerts its biological effects. nih.gov

5-Hydroxythalidomide as a Cereblon-Binding Ligand

Neosubstrate Specificity and Targeted Protein Degradation by 5-Hydroxythalidomide

5-Hydroxythalidomide exhibits a distinct neosubstrate profile compared to its parent compound, thalidomide. nih.gov It induces the degradation of specific proteins, most notably the promyelocytic leukemia zinc finger (PLZF) protein and Sal-like protein 4 (SALL4). embopress.orgnih.gov

The transcription factor PLZF, also known as ZBTB16, has been identified as a key neosubstrate of CRBN in the presence of 5-hydroxythalidomide. embopress.orgnih.gov The degradation of PLZF is a direct consequence of the 5-hydroxythalidomide-mediated interaction between PLZF and the CRL4^CRBN^ complex. embopress.orgnih.gov While thalidomide also induces PLZF degradation, 5-hydroxythalidomide has been shown to have a high potential for degrading this protein. researchgate.netgenscript.com However, some studies suggest that the degradation of PLZF by 5-hydroxythalidomide might be slightly weaker compared to thalidomide. nih.gov

The degradation of PLZF is strongly implicated in the teratogenic effects of 5-hydroxythalidomide. embopress.orgnih.gov PLZF is known to play a crucial role in limb development. rsc.orgbiorxiv.org Studies have shown that the degradation of PLZF, but not necessarily SALL4, is observed in chicken embryos treated with 5-hydroxythalidomide, leading to limb abnormalities. embopress.orgnih.gov Furthermore, the overexpression of PLZF can partially rescue the limb defects induced by thalidomide. nih.gov The dual degradation of both SALL4 and PLZF is thought to be responsible for the severe teratogenicity observed in species highly sensitive to thalidomide. jst.go.jp

The interaction between PLZF and the CRBN-5-hydroxythalidomide complex, which leads to PLZF's degradation, is dependent on specific domains within the PLZF protein. embopress.orgnih.gov Mutagenesis studies have revealed that the first and third zinc finger domains of PLZF are essential for this thalidomide-dependent binding and subsequent degradation by CRBN. biorxiv.orgnih.govgenscript.comnih.gov These zinc finger domains are highly conserved across different vertebrate species. nih.govgenscript.com

Interactive Data Table: Neosubstrate Specificity of 5-Hydroxythalidomide

| Neosubstrate | Degradation Induced by 5-Hydroxythalidomide | Key Findings |

| PLZF/ZBTB16 | Yes | Degradation is linked to teratogenicity and is dependent on the first and third zinc finger domains. embopress.orgbiorxiv.orgnih.gov |

| SALL4 | Yes | 5-Hydroxythalidomide induces stronger degradation of SALL4 compared to thalidomide. researchgate.net |

| IKZF1 | No | 5-Hydroxythalidomide does not induce the degradation of IKZF1. embopress.orgnih.gov |

| CK1α | No | Not a substrate for 5-hydroxythalidomide-induced degradation. nih.gov |

| ZFP91 | No | Not a substrate for 5-hydroxythalidomide-induced degradation. nih.gov |

PLZF Degradation as a Mechanism for 5-Hydroxythalidomide-Induced Teratogenicity

Degradation of SALL4 Protein

5-Hydroxythalidomide, a primary metabolite of thalidomide, plays a crucial role in the degradation of the transcription factor Sal-like protein 4 (SALL4). rsc.orgjst.go.jpkarger.com This process is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex. rsc.orgproteopedia.orgiucr.org The interaction between 5-hydroxythalidomide, CRBN, and SALL4 leads to the ubiquitination and subsequent proteasomal degradation of SALL4. jst.go.jpproteopedia.orgresearchgate.net SALL4 is a C2H2-type zinc finger transcription factor, and its degradation is implicated in the teratogenic effects of thalidomide. rsc.orgiucr.org

Enhanced SALL4 Degradation by 5-Hydroxythalidomide Compared to Thalidomide

Research has consistently shown that 5-hydroxythalidomide induces the degradation of SALL4 more potently than its parent compound, thalidomide. rsc.orgnih.govnih.gov This enhanced degradation is a key factor in understanding the biological activity of thalidomide's metabolites. jst.go.jpresearchgate.net Studies using luciferase assays and immunoblot analysis have demonstrated that 5-hydroxythalidomide leads to a more significant and dramatic reduction in SALL4 protein levels. researchgate.netnih.gov For instance, it has been reported that 5-hydroxythalidomide strongly and selectively induces SALL4 degradation. jst.go.jpresearchgate.net This heightened efficiency suggests that the metabolic conversion of thalidomide to 5-hydroxythalidomide is a critical step for its effect on SALL4. jst.go.jpkarger.com

Structural Bases of SALL4-CRBN Complex Formation Mediated by (S)-5-Hydroxythalidomide

The selective and potent degradation of SALL4 by 5-hydroxythalidomide is rooted in the specific structural interactions within the ternary complex formed by (S)-5-hydroxythalidomide, the thalidomide-binding domain (TBD) of CRBN, and the second zinc finger (ZF2) domain of SALL4. iucr.orgresearchgate.netnih.gov Crystal structure analysis reveals that the (S)-enantiomer of 5-hydroxythalidomide is more effective in mediating this complex formation. iucr.org

A key structural feature is the formation of a hydrogen bond between the 5-hydroxy group of (S)-5-hydroxythalidomide and the H353 residue of CRBN, which is mediated by a water molecule. rsc.orgresearchgate.net This additional interaction enhances the stability of the SALL4-CRBN complex, leading to more efficient degradation of SALL4. rsc.orgiucr.org The 5-hydroxy group is positioned near the second and ninth residues of the β-hairpin structure within the SALL4 ZF2 domain, and variations in these residues compared to other zinc finger proteins contribute to the selectivity of 5-hydroxythalidomide for SALL4. iucr.org

Differential Effects on IKZF1 and IKZF3 Degradation

A noteworthy aspect of 5-hydroxythalidomide's activity is its differential effect on the degradation of various neosubstrates. While it potently degrades SALL4, it does not induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). jst.go.jpnih.govnih.gov This selectivity is significant because the degradation of IKZF1 and IKZF3 is associated with the anti-myeloma effects of immunomodulatory drugs (IMiDs). rsc.orgmdpi.com

Studies have shown that even under conditions where 5-hydroxythalidomide effectively degrades SALL4 and another neosubstrate, PLZF, the levels of IKZF1 remain unchanged. nih.gov This substrate specificity is attributed to the distinct molecular interactions between the drug, CRBN, and the respective neosubstrates. iucr.org The structural basis for this selectivity lies in the differences in the zinc finger domains of these transcription factors and how they interact with the drug-CRBN complex. iucr.orgresearchgate.net

Species-Dependent Neosubstrate Specificities of 5-Hydroxythalidomide

The effects of 5-hydroxythalidomide on neosubstrate degradation exhibit species-dependent differences. jst.go.jpnih.govnih.gov While thalidomide itself does not induce SALL4 degradation in mice, 5-hydroxythalidomide can induce the degradation of both PLZF and SALL4 through mouse CRBN. nih.gov Similarly, in chickens, thalidomide and 5-hydroxythalidomide show distinct substrate specificities. nih.govnih.gov In chicken embryos, both compounds induce the degradation of PLZF, but not SALL4. nih.govembopress.org

This species specificity is partly explained by differences in the amino acid sequences of CRBN across species. jst.go.jp Furthermore, the metabolic profile of thalidomide varies between species; 5-hydroxythalidomide is a major metabolite in humans and rabbits (thalidomide-sensitive species), whereas 5'-hydroxythalidomide is the primary metabolite in rodents (thalidomide-insensitive species). mdpi.comresearchgate.net These differences in both CRBN structure and metabolism are crucial in determining the teratogenic potential of thalidomide and its metabolites in different species. jst.go.jpjst.go.jp

Alternative Molecular Pathways and Effects

Induction of Oxidative Stress and Protein Binding by Quinone Metabolites of 5-Hydroxythalidomide

Beyond its role as a molecular glue, 5-hydroxythalidomide can be further metabolized into reactive intermediates, including quinones. acs.orgnih.gov The oxidation of 5-hydroxythalidomide can lead to the formation of dihydroxythalidomide, which can then be oxidized to a quinone metabolite. acs.orgnih.gov This quinone intermediate is a reactive species capable of inducing oxidative stress and binding to cellular proteins. acs.orgacs.org

The formation of these reactive metabolites is catalyzed by cytochrome P450 enzymes, such as P450 2J2. acs.orgnih.gov The resulting quinone can contribute to cellular toxicity by generating reactive oxygen species (ROS), which can lead to oxidative DNA damage. acs.orgnih.gov Additionally, as a Michael acceptor, the quinone can covalently bind to nucleophilic residues on proteins, potentially altering their function. acs.org This pathway represents an alternative mechanism through which the metabolites of thalidomide may exert biological effects. acs.orgacs.org

Antiangiogenic Activity of 5-Hydroxythalidomide

5-Hydroxythalidomide is a primary metabolite of thalidomide, formed through the hydroxylation of the phthalimide (B116566) ring. tandfonline.comnih.gov This metabolic process is predominantly catalyzed by the cytochrome P450 enzyme CYP2C19 in humans. tandfonline.comacs.org The role of this metabolite in the antiangiogenic effects of its parent compound, thalidomide, has been a subject of significant investigation.

The antiangiogenic potential of 5-hydroxythalidomide has been assessed in various experimental models, yielding mixed results. In certain in vitro angiogenesis models, 5-hydroxythalidomide did not exhibit significant antiangiogenic activity. tandfonline.com However, it is theorized that the effects of epoxide formation during the 5-hydroxylation process might not be fully captured in these in vitro systems. tandfonline.com Further metabolism of 5-hydroxythalidomide by P450 enzymes can lead to the formation of a dihydroxythalidomide product, which is then oxidized into a potentially reactive quinone intermediate. nih.govacs.org This subsequent metabolic activation may be linked to the antiangiogenic properties observed in vivo. nih.govacs.org

In contrast, another major metabolite, 5'-hydroxythalidomide, demonstrated moderate antiangiogenic activity in a rat aortic ring assay, an ex vivo model, although this was observed at high concentrations. nih.gov Studies using a cohort of thalidomide analogs in the rat aorta ring (RAR) assay have further highlighted that different structural modifications result in varied levels of angiogenesis inhibition, suggesting that multiple mechanisms may be at play. mdpi.com

| Model Type | Specific Assay | Compound Tested | Observed Activity | Reference |

|---|---|---|---|---|

| In Vitro | General Angiogenesis Models | 5-Hydroxythalidomide | No significant antiangiogenic activity reported. | tandfonline.com |

| Ex Vivo | Rat Aortic Ring Assay | 5'-Hydroxythalidomide | Moderate antiangiogenic activity at high concentrations. | nih.gov |

| In Vitro | Metabolism/Toxicity Assay | 5-Hydroxythalidomide | Metabolized to a reactive intermediate, suggesting a potential role in activity that requires metabolic activation. | nih.govacs.org |

The biological effects of thalidomide and its metabolites, including their antiangiogenic and teratogenic properties, are known to be species-specific. nih.govresearchgate.net For instance, thalidomide is teratogenic in rabbits, a sensitivity that has been linked to its metabolic pathways. researchgate.net Analysis of plasma from rabbits administered thalidomide confirmed its biotransformation into both 5-hydroxythalidomide and 5’-hydroxythalidomide. researchgate.net

In contrast, studies evaluating 5'-hydroxythalidomide in a human saphenous vein model found no antiangiogenic activity, despite this same metabolite showing activity in a rat model. nih.gov This discrepancy highlights the complexity of extrapolating findings between species and suggests that the metabolic activation required for antiangiogenic effects may differ significantly. nih.govacs.org The involvement of extrahepatic P450 enzymes, which may vary in expression and activity across species, is thought to contribute to these species-specific responses. nih.govacs.org

Evaluation in In Vitro and In Vivo Angiogenesis Models

Comparison of Anti-Myeloma Activity with Thalidomide and other Analogs

While thalidomide itself shows activity in treating multiple myeloma, its metabolites and newer analogs exhibit a wide range of potencies. aacrjournals.orgnih.gov Research indicates that thalidomide itself does not directly inhibit the growth of certain myeloma cell lines, such as RPMI8226, in vitro. researchgate.net This has led to investigations into its metabolites and derivatives as the potential active agents.

5-hydroxythalidomide has been shown to possess some activity, though it is generally less potent than newer analogs. For example, its ability to inhibit tubulin polymerization, a potential anti-myeloma mechanism, was found to be less potent than that of the experimental analog 5HPP-33. researchgate.net The anti-myeloma effects of thalidomide and its derivatives are now understood to be mediated primarily through their interaction with the protein Cereblon (CRBN). unimelb.edu.aursc.org This binding leads to the degradation of specific proteins, known as neosubstrates, which are critical for myeloma cell survival. rsc.org

Interestingly, 5-hydroxythalidomide demonstrates a different substrate degradation profile compared to its parent compound. Both thalidomide and 5-hydroxythalidomide can induce the degradation of the neosubstrates PLZF and SALL4. unimelb.edu.au However, only thalidomide, and not 5-hydroxythalidomide, mediates the degradation of IKZF1, a key target in the anti-myeloma activity of immunomodulatory drugs (IMiDs). unimelb.edu.au Conversely, 5-hydroxythalidomide was found to be more efficient at degrading SALL4 than unmodified thalidomide. unimelb.edu.au

The newer thalidomide analogs, lenalidomide (B1683929) and pomalidomide (B1683931), were developed to have enhanced anti-myeloma and immunomodulatory effects with different activity profiles. acs.orgmdpi.com Pomalidomide is considered approximately 10 times more potent than lenalidomide and 100 times more potent than thalidomide. acs.org These second and third-generation IMiDs bind to Cereblon with higher affinity than thalidomide, leading to more efficient degradation of key neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3), which is crucial for their potent anti-myeloma effects. rsc.orgcgtlive.com

| Compound | Relative Potency | Key Neosubstrate Degradation Profile | Reference |

|---|---|---|---|

| Thalidomide | Baseline | Degrades IKZF1, PLZF, SALL4. | unimelb.edu.au |

| 5-Hydroxythalidomide | Less potent than some analogs in specific assays (e.g., tubulin polymerization). | Degrades PLZF and SALL4; does not degrade IKZF1. More efficient than thalidomide for SALL4 degradation. | researchgate.netunimelb.edu.au |

| Lenalidomide | ~10x more potent than Thalidomide. | Strongly degrades IKZF1 and IKZF3. Binds CRBN with higher affinity than thalidomide. | acs.orgrsc.org |

| Pomalidomide | ~100x more potent than Thalidomide; ~10x more potent than Lenalidomide. | Strongly degrades IKZF1 and IKZF3. Effective in lenalidomide-refractory cases. | acs.orgrsc.org |

Advanced Methodologies in 5 Hydroxythalidomide Research

In Vitro and In Vivo Metabolic Studies

Understanding the metabolic fate of 5-Hydroxythalidomide is crucial for contextualizing its biological effects. In vitro studies using systems like human liver microsomes and in vivo studies in animal models, including "humanized" mice, have been essential. scispace.comresearchgate.net These models allow for the detailed study of metabolic transformations that the compound undergoes.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for identifying and quantifying 5-Hydroxythalidomide and its subsequent metabolites in biological samples. aacrjournals.orgnih.gov This method offers high sensitivity and specificity by separating compounds based on their physicochemical properties and then identifying them by their mass-to-charge ratio. nih.gov In research, LC-MS/MS has been used to analyze plasma samples from patients and animal models, successfully identifying not only 5-Hydroxythalidomide but also further oxidized products like dihydroxythalidomide. scispace.comaacrjournals.orgnih.govnih.gov

Studies have shown that after administration of thalidomide (B1683933), 5-Hydroxythalidomide is formed through hydroxylation of the phthalimide (B116566) ring, a reaction primarily catalyzed by the polymorphic enzyme CYP2C19 in humans. aacrjournals.orgmdpi.comresearchgate.net Further metabolism of 5-Hydroxythalidomide by enzymes including CYP2C19, CYP2C9, and CYP1A1 in humans leads to the formation of 5,6-dihydroxythalidomide. aacrjournals.orgresearchgate.net LC-MS/MS analysis can distinguish between various metabolites, such as the detection of a dihydroxythalidomide product with a mass-to-charge ratio (m/z) of 289 in negative ion mode, which is 16 atomic mass units higher than the parent 5-Hydroxythalidomide. nih.govacs.org

Glutathione (B108866) (GSH) Trapping Experiments for Reactive Intermediate Detection

The metabolism of 5-Hydroxythalidomide can generate chemically reactive intermediates that are transient and difficult to detect directly. Glutathione (GSH) trapping experiments are a vital tool to capture and identify these electrophilic species. scispace.comacs.org GSH, a tripeptide present in cells, reacts with electrophilic intermediates to form stable conjugates that can be detected by LC-MS/MS. acs.orgnih.govsnu.edu.in

Research has demonstrated that the oxidation of 5-Hydroxythalidomide, catalyzed by cytochrome P450 enzymes like P450 2J2 and P450 3A4, produces a reactive intermediate, likely an arene oxide. scispace.comacs.orgacs.org In the presence of GSH, this intermediate is trapped, forming a 5-hydroxythalidomide-GSH conjugate. scispace.comacs.org The detection of this conjugate, with a mass-to-charge ratio (m/z) of 580 in positive ion mode, provides clear evidence for the formation of a reactive metabolite in vivo and in vitro. nih.govacs.orgresearchgate.net These findings suggest that the biological activities of thalidomide may be mediated, in part, by these reactive species formed from its 5-hydroxy metabolite. scispace.comnih.gov

Cellular and Biochemical Assays for Mechanism of Action

Beyond its metabolism, understanding how 5-Hydroxythalidomide exerts its effects at a molecular level requires sophisticated cellular and biochemical assays. These techniques are designed to identify the proteins with which the compound interacts and the functional consequences of these interactions.

Protein Array-Based Screening for CRBN Substrate Identification

A key breakthrough in understanding the action of thalidomide and its analogs was the discovery of Cereblon (CRBN) as their primary target. These compounds act as "molecular glues," inducing an interaction between CRBN, a component of an E3 ubiquitin ligase complex, and specific proteins known as neosubstrates, targeting them for degradation. nih.govacs.org To identify the specific neosubstrates targeted by 5-Hydroxythalidomide, researchers have employed high-throughput screening methods like human protein arrays. biorxiv.orgnih.gov

One such approach utilized a human transcription factor protein array (HuTFPA), containing over a thousand recombinant proteins produced via a wheat cell-free system. biorxiv.orgnih.govnais.net.cn This screening identified Promyelocytic Leukemia Zinc Finger (PLZF) protein as a novel neosubstrate that binds to CRBN in a 5-Hydroxythalidomide-dependent manner. nih.govbiorxiv.orgnih.gov This powerful, unbiased method allows for the rapid identification of new protein targets from a large pool of candidates. jst.go.jp

Immunoblot Analysis for Neosubstrate Degradation Studies

Following the identification of potential neosubstrates, immunoblot (or Western blot) analysis is a standard and essential technique to confirm and quantify their degradation within cells. This method involves separating cellular proteins by size, transferring them to a membrane, and then using specific antibodies to detect the protein of interest.

Studies have used immunoblotting to show that treatment of cells with 5-Hydroxythalidomide leads to a marked decrease in the levels of specific proteins. For instance, it was confirmed that 5-Hydroxythalidomide induces the degradation of PLZF and another neosubstrate, SALL4, in various cell lines. biorxiv.orgnih.gov Interestingly, these studies also revealed a differential effect, as 5-Hydroxythalidomide did not cause the degradation of IKZF1, a known neosubstrate for thalidomide itself. nih.govjst.go.jp This demonstrates that hydroxylation of thalidomide alters its substrate specificity. nih.gov Further experiments showed that 5-Hydroxythalidomide can induce the degradation of SALL4 more potently than the parent thalidomide compound. biorxiv.orgnih.gov

AlphaScreen-Based Biochemical Interaction Assays for CRBN-Neosubstrate Complex Formation

To directly measure the drug-induced formation of the ternary complex (CRBN-drug-neosubstrate), researchers utilize sensitive biochemical assays like the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). This bead-based technology detects molecular interactions in a microplate format with high sensitivity. biorxiv.orgnih.govjst.go.jp

In the context of 5-Hydroxythalidomide research, AlphaScreen has been instrumental in confirming the direct interaction between CRBN and its neosubstrates. biorxiv.orgnih.gov The assay is configured with biotinylated CRBN binding to streptavidin-coated donor beads and a tagged neosubstrate (e.g., FLAG-GST-PLZF) binding to antibody-coated acceptor beads. nih.gov In the presence of 5-Hydroxythalidomide, the proteins are brought into close proximity, allowing for the generation of a chemiluminescent signal. biorxiv.orgnih.gov This technology has been used to demonstrate that 5-Hydroxythalidomide facilitates the interaction between CRBN and both PLZF and SALL4 in a dose-dependent manner, while failing to promote the CRBN-IKZF1 interaction, corroborating the findings from immunoblot analyses. biorxiv.orgnih.govscribd.com

Preclinical Models for Translational Research

Advanced preclinical models are indispensable for dissecting the complex mechanisms underlying the bioactivity and toxicity of thalidomide metabolites. The species-specific nature of thalidomide's teratogenicity, which is potent in humans and rabbits but not in rodents, necessitates the use of alternative and humanized model systems to generate data relevant to human health. nih.govacs.org

Zebrafish and Chicken Embryo Models for Developmental Toxicity

Zebrafish (Danio rerio) and chicken (Gallus gallus domesticus) embryos serve as powerful in vivo platforms for investigating developmental toxicity due to their rapid external development, genetic tractability, and morphological similarities to early human embryogenesis. oncotarget.comresearchgate.netfrontiersin.orgnih.gov These models have been instrumental in exploring the teratogenic potential of thalidomide and its hydroxylated metabolites.

Research has demonstrated that both thalidomide and its primary human metabolite, 5-hydroxythalidomide, induce teratogenic phenotypes in chicken embryos. researchgate.netnih.gov Studies focusing on the mechanism of action have revealed that the developmental defects are linked to the degradation of specific proteins. A key finding is that both thalidomide and 5-hydroxythalidomide treatment lead to the degradation of the promyelocytic leukaemia zinc finger (PLZF) protein in the limb buds of chicken embryos. nih.govnih.gov PLZF has been identified as a neosubstrate of the Cereblon (CRBN) E3 ubiquitin ligase complex, and its degradation is considered a crucial event in the teratogenic cascade. nih.govnih.gov Knockdown of the PLZF gene in chicken embryos results in abnormal limb development, mimicking the effects of the compounds. nih.gov Interestingly, while both compounds induce PLZF degradation, they show different substrate specificities for chicken CRBN. nih.gov

In the zebrafish model, thalidomide exposure is known to cause defects in fin and otic vesicle (ear) development, which has been linked to the CRBN-mediated degradation of the p63 protein. nih.govoup.com While wild-type zebrafish are relatively insensitive to thalidomide, expressing human cytochrome P450 (hCYP) enzymes, such as hCYP3A7, can augment the teratogenic effects on pectoral fins. nih.gov This suggests that the conversion of thalidomide to hydroxylated metabolites like 5-hydroxythalidomide is a critical activation step for inducing developmental toxicity in this model. nih.gov The anti-angiogenic properties of thalidomide and its analogs, leading to the disruption of blood vessel formation, have also been well-documented in both zebrafish and chicken embryos and are considered a contributing factor to the observed developmental defects. oncotarget.comfrontiersin.orgnih.gov

| Model Organism | Compound | Key Research Findings | Citations |

|---|---|---|---|

| Chicken Embryo | 5-Hydroxythalidomide | Induces teratogenic phenotypes, including abnormal limb development. Causes degradation of PLZF protein in limb buds, a CRBN neosubstrate. | researchgate.netnih.govnih.gov |

| Chicken Embryo | Thalidomide | Causes a range of defects including amelia (complete limb absence) and phocomelia (limb reduction). Induces cell death and disrupts signaling pathways (FGF, Wnt). Also causes PLZF degradation. | frontiersin.orgnih.govoup.comnih.gov |

| Zebrafish | Thalidomide | Induces defects in fin and otic vesicle development. Mechanism linked to CRBN-dependent degradation of proteins such as p63. | nih.govoup.com |

| Zebrafish (hCYP3A-expressing) | Thalidomide | Shows augmented pectoral fin teratogenicity, suggesting metabolic activation to metabolites like 5-hydroxythalidomide is key to toxicity. | nih.gov |

Humanized Mouse Models for Human-Relevant Metabolism and Toxicity Studies

The resistance of conventional mouse models to thalidomide-induced birth defects has driven the development of sophisticated humanized mouse models. nih.govbiocytogen.com These models, which express human genes or contain human cells, provide a more accurate platform for studying the metabolic pathways and toxicological effects relevant to humans. biocytogen.com

Chimeric mice with "humanized" livers, created by transplanting human hepatocytes into immunodeficient mice (e.g., TK-NOG mice), have been pivotal. researchgate.netnih.gov Studies using these models have shown that the metabolic profile of thalidomide is significantly altered compared to control mice. In humanized-liver mice, there is a notable shift towards the formation of 5-hydroxythalidomide, which is the primary oxidative metabolite in humans, catalyzed by CYP3A4 and CYP3A5 enzymes. researchgate.netnih.govnih.gov In contrast, rodent livers predominantly produce 5'-hydroxythalidomide, an aliphatic hydroxylation product. jst.go.jp The plasma concentration ratio of 5-hydroxythalidomide to 5'-hydroxythalidomide in these mice directly correlates with the degree of human hepatocyte engraftment. researchgate.net

Further research has focused on the subsequent bioactivation of 5-hydroxythalidomide. Using mice that express the human P450 3A gene cluster or humanized-liver mice, investigators have administered radiolabeled 5-hydroxythalidomide to trace its fate. nih.govacs.org These studies revealed that human P450 3A enzymes further oxidize 5-hydroxythalidomide, leading to the formation of reactive intermediates, likely arene oxides. acs.orgnih.govacs.org These highly reactive species were found to form covalent adducts with cellular macromolecules. Specifically, they were trapped by glutathione (GSH) and also found to bind nonspecifically to a variety of hepatic proteins. nih.govnih.govacs.org Two-dimensional electrophoresis combined with accelerator mass spectrometry identified several of these protein targets in the liver, demonstrating the widespread, nonspecific nature of this binding. nih.govacs.org This bioactivation and subsequent covalent binding represent a critical mechanism for the potential toxicity of 5-hydroxythalidomide. nih.govacs.org

| Humanized Mouse Model | Key Feature | Key Findings Related to 5-Hydroxythalidomide | Citations |

|---|---|---|---|

| Chimeric mice with humanized liver (e.g., TK-NOG) | Transplanted with human hepatocytes expressing functional human P450s (e.g., CYP3A5*1). | - Favors formation of 5-hydroxythalidomide from thalidomide, mimicking human metabolism.

| researchgate.netnih.gov |

| P450 3A-HAC/Cyp3a knockout mice | Carries a human artificial chromosome (HAC) with the human CYP3A gene cluster; mouse Cyp3a genes are knocked out. | - Bioactivates administered 5-hydroxythalidomide via human P450 3A enzymes.

| nih.govacs.org |

| Humanized-liver mice (general) | Highly replaced with human liver cells. | - Administration of 14C-labeled 5-hydroxythalidomide leads to extensive metabolism.

| nih.govacs.org |

Therapeutic and Toxicological Implications of 5 Hydroxythalidomide

Role of 5-Hydroxythalidomide in Thalidomide (B1683933) Teratogenicity

The mechanism behind thalidomide's teratogenicity has been a subject of intense investigation for decades. Evidence strongly suggests that metabolic activation is a prerequisite for its harmful effects on embryonic development, with 5-hydroxythalidomide playing a central role. nih.govnih.gov

A key puzzle in thalidomide toxicology is its species-specific teratogenicity, with humans, non-human primates, and rabbits being sensitive, while rodents are generally resistant. jst.go.jpjst.go.jp This difference appears to be linked to variations in metabolic pathways across species. jst.go.jp In sensitive species like rabbits, in vivo studies have confirmed the biotransformation of thalidomide to both 5-hydroxythalidomide and 5'-hydroxythalidomide. jst.go.jpjst.go.jp In contrast, rodents predominantly metabolize thalidomide to the deactivated 5'-hydroxythalidomide. jst.go.jpjst.go.jp

Studies using mice with "humanized" livers, which express human CYP3A enzymes, have provided compelling evidence for the role of human-like metabolism. acs.org When these mice were treated with thalidomide, their embryos exhibited limb abnormalities, suggesting that the human CYP3A enzymes in the placenta convert thalidomide into an embryopathic metabolite like 5-hydroxythalidomide. acs.orgembopress.org This supports the hypothesis that the species-specific capacity to produce 5-hydroxythalidomide is a critical determinant of teratogenic susceptibility. jst.go.jp The formation of 5-hydroxythalidomide is significantly higher in rabbits, a sensitive species, compared to rats, a non-sensitive species, further underscoring the link between this specific metabolic pathway and teratogenicity. jst.go.jp

The reactive intermediate theory posits that 5-hydroxythalidomide is not the ultimate teratogen but a precursor to a more toxic molecule. nih.govacs.org Research indicates that 5-hydroxythalidomide can be further oxidized by P450 enzymes, such as P450 2J2, to a dihydroxythalidomide metabolite. nih.govacs.org This second oxidation step is believed to generate a highly reactive intermediate, possibly an arene oxide or a quinone. nih.govacs.org

Evidence for the formation of this reactive intermediate comes from trapping experiments using glutathione (B108866) (GSH). acs.org The oxidation of 5-hydroxythalidomide by P450 2J2 in the presence of GSH results in the formation of a 5-hydroxythalidomide-GSH conjugate. nih.govacs.org This demonstrates the generation of an electrophilic intermediate capable of binding to cellular nucleophiles like GSH, and potentially to critical macromolecules like DNA, leading to cellular damage and developmental defects. nih.govacs.org This subsequent bioactivation of 5-hydroxythalidomide may be a key event responsible for the teratogenic properties attributed to thalidomide. nih.govacs.org

The identification of Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex, as a primary target of thalidomide was a major breakthrough. jst.go.jp Thalidomide binds to CRBN, altering its substrate specificity and leading to the ubiquitination and subsequent degradation of specific proteins known as neosubstrates. embopress.orgjst.go.jp

Importantly, 5-hydroxythalidomide is also active in this pathway. embopress.orgnih.gov It has been shown to induce the degradation of key developmental transcription factors, including Sal-like protein 4 (SALL4) and promyelocytic leukaemia zinc finger (PLZF). embopress.orgjst.go.jpnih.gov The degradation of SALL4 is implicated in the limb defects characteristic of thalidomide embryopathy. jst.go.jp Studies have demonstrated that 5-hydroxythalidomide induces the degradation of PLZF and SALL4 in cells, and both thalidomide and 5-hydroxythalidomide cause teratogenic phenotypes in chicken embryos. embopress.orgnih.gov Interestingly, 5-hydroxythalidomide exhibits a distinct neosubstrate selectivity compared to its parent compound; for instance, it strongly induces the degradation of SALL4 but not Ikaros (IKZF1), a key target in multiple myeloma therapy. embopress.orgjst.go.jp The combined degradation of both PLZF and SALL4 by thalidomide and its metabolite 5-hydroxythalidomide is hypothesized to produce severe teratogenic outcomes. embopress.org

The Reactive Intermediate Theory in 5-Hydroxythalidomide-Mediated Teratogenesis

Potential Contributions of 5-Hydroxythalidomide to Anti-Cancer Efficacy

The same metabolic activation that contributes to teratogenicity is also implicated in the therapeutic effects of thalidomide, particularly in the treatment of multiple myeloma. nih.govontosight.ai

Thalidomide's approval for the treatment of multiple myeloma marked a significant advancement in cancer therapy. nih.gov Evidence suggests that its metabolism is required for its anti-myeloma efficacy. haematologica.org The formation of 5-hydroxythalidomide is catalyzed primarily by the P450 enzyme CYP2C19. haematologica.org This enzyme is subject to genetic polymorphisms that result in different metabolic phenotypes, such as extensive metabolizers (EMs) and poor metabolizers (PMs). haematologica.org

The development of thalidomide analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), has led to therapies with increased efficacy and different toxicity profiles. nih.gov A key difference between thalidomide and its analog pomalidomide lies in their metabolism. nih.govacs.org While the metabolism of 5-hydroxythalidomide by P450 enzymes generates a reactive intermediate that can be trapped by GSH, similar experiments with pomalidomide show that no such reactive intermediate is formed during its metabolism. nih.govacs.org

This metabolic difference is consistent with their differing toxicological profiles; pomalidomide is not teratogenic in thalidomide-sensitive species. nih.govacs.org In contrast to thalidomide, where primary 5-hydroxy metabolites are further oxidized to reactive species, lenalidomide metabolism is more limited, with low levels of 5-hydroxylenalidomide detected in vivo. jst.go.jp These distinctions in metabolic pathways, particularly the generation of reactive intermediates from 5-hydroxythalidomide, highlight a key mechanistic difference between the first-generation drug and its later-generation analogs. acs.orgjst.go.jp

Future Research Directions for 5 Hydroxythalidomide

Deeper Elucidation of Complex Molecular Mechanisms Underlying 5-Hydroxythalidomide’s Dual Role in Teratogenicity and Therapeutic Action

Future research will need to further unravel the intricate molecular mechanisms that govern the dual activities of 5-hydroxythalidomide, a primary metabolite of thalidomide (B1683933). researchgate.netnih.gov This compound is implicated in both the notorious teratogenic effects of thalidomide and its therapeutic benefits. nih.govontosight.ai The binding of 5-hydroxythalidomide to the cereblon (CRBN) protein, a component of the CRL4 E3 ubiquitin ligase complex, is a critical event. nih.govnih.gov This interaction alters the substrate specificity of CRBN, leading to the degradation of specific proteins known as neosubstrates. nih.govrsc.orgembopress.org

A key area of investigation is the differential degradation of various transcription factors. For instance, 5-hydroxythalidomide induces the degradation of Sal-like protein 4 (SALL4) and Promyelocytic Leukemia Zinc Finger (PLZF) protein, but not Ikaros family zinc finger 1 (IKZF1). nih.govembopress.orgbiorxiv.org The degradation of SALL4 is strongly linked to thalidomide's teratogenicity, as SALL4 is crucial for embryonic development, including limb formation. karger.comiucr.org In fact, 5-hydroxythalidomide has been shown to induce SALL4 degradation more potently than thalidomide itself. jst.go.jpnih.gov Similarly, the degradation of PLZF, another protein vital for limb development, is also induced by 5-hydroxythalidomide and contributes to its teratogenic effects. nih.govembopress.orgembopress.org

Conversely, the therapeutic effects of thalidomide and its derivatives in treating conditions like multiple myeloma are associated with the degradation of other neosubstrates, such as IKZF1 and IKZF3. jst.go.jp Since 5-hydroxythalidomide does not target IKZF1 for degradation, this highlights a divergence in the mechanisms underlying its therapeutic and teratogenic actions. embopress.orgjst.go.jp Understanding the precise structural and cellular factors that dictate which neosubstrates are targeted by the 5-hydroxythalidomide-CRBN complex is a paramount goal for future studies. This knowledge could pave the way for designing new drugs that retain therapeutic efficacy while minimizing or eliminating teratogenic risk.

Advanced Structural-Activity Relationship Studies to Delineate Specificities of 5-Hydroxythalidomide

Advanced structural-activity relationship (SAR) studies are crucial for understanding the specific interactions of 5-hydroxythalidomide with its biological targets. rsc.org The chemical structure of 5-hydroxythalidomide, which includes a phthalimide (B116566) and a glutarimide (B196013) ring, is central to its activity. mdpi.com The glutarimide ring is primarily responsible for binding to cereblon (CRBN), while the phthalimide ring is involved in recruiting neosubstrates for ubiquitination. mdpi.com

The addition of a hydroxyl group at the 5-position of the phthalimide ring significantly alters the molecule's properties and interactions. Crystal structures of the ternary complex of CRBN, SALL4, and (S)-5-hydroxythalidomide have revealed that this hydroxyl group forms an additional hydrogen bond, enhancing the stability of the complex. iucr.orgrcsb.org This enhanced interaction is believed to be the reason for the more potent degradation of SALL4 induced by 5-hydroxythalidomide compared to thalidomide. nih.gov

Future SAR studies should focus on:

Systematic modification of the phthalimide and glutarimide rings: To identify key functional groups responsible for the selective degradation of neosubstrates.

Computational modeling and in silico docking experiments: To predict the binding affinities of novel analogs to CRBN and their ability to recruit specific neosubstrates. mdpi.com

Quantitative structure-activity relationship (QSAR) analyses: To correlate the structural features of 5-hydroxythalidomide analogs with their biological activities, such as anti-angiogenic and anti-inflammatory effects. mdpi.com

These studies will provide a detailed roadmap for designing new molecules with tailored specificities, potentially separating the therapeutic effects from the teratogenic ones.

Development of Novel Analogs and Proteolysis-Targeting Chimeras (PROTACs) Based on 5-Hydroxythalidomide’s Mechanism of Action

The unique mechanism of action of 5-hydroxythalidomide, acting as a "molecular glue" to induce protein degradation, has opened up new avenues for drug development. rsc.orgjst.go.jp This has led to the exploration of novel analogs and the design of proteolysis-targeting chimeras (PROTACs). jst.go.jpresearchgate.net

Novel Analogs: The development of analogs of 5-hydroxythalidomide aims to create compounds with improved selectivity for therapeutic targets while avoiding those associated with teratogenicity. By modifying the chemical structure, it may be possible to design molecules that preferentially degrade proteins involved in cancer or inflammation, without affecting developmental proteins like SALL4. researchgate.net For example, modifications at the 6-position of the related compound lenalidomide (B1683929) have been shown to alter neosubstrate selectivity. researchgate.net

PROTACs: PROTACs are bifunctional molecules that link a target protein to an E3 ubiquitin ligase, leading to the target's degradation. mdpi.com Thalidomide and its derivatives, including 5-hydroxythalidomide, are frequently used as the E3 ligase-binding component in PROTAC design. jst.go.jp Future research in this area will focus on:

Designing PROTACs with enhanced selectivity: By optimizing the linker and the target-binding warhead, it may be possible to create PROTACs that are highly specific for a single protein of interest. researchgate.net

Expanding the range of targetable proteins: PROTAC technology has the potential to target proteins that have been traditionally considered "undruggable." jst.go.jp

Improving the pharmacokinetic properties of PROTACs: Ensuring that these larger molecules can effectively reach their targets in the body is a key challenge. rsc.org

The development of novel analogs and PROTACs based on the 5-hydroxythalidomide scaffold holds immense promise for creating a new generation of highly specific and effective therapies for a wide range of diseases.

Further Investigation of Species-Specific Differences in 5-Hydroxythalidomide’s Biological Activities and Translational Relevance

A significant challenge in thalidomide research has been the marked species-specific differences in its effects. jst.go.jp While thalidomide is highly teratogenic in humans, rabbits, and non-human primates, it does not show the same effects in rodents. jst.go.jpymaws.com These differences are, at least in part, due to variations in metabolism and the amino acid sequence of cereblon (CRBN). jst.go.jp

5-hydroxythalidomide is a major metabolite in humans, but not in rats, where 5'-hydroxythalidomide is more prevalent. jst.go.jpjst.go.jp The formation of 5-hydroxythalidomide is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and members of the CYP3A family. drugbank.comaacrjournals.orgnih.govacs.org The expression and activity of these enzymes can vary significantly between species, contributing to the different metabolic profiles. aacrjournals.orgnih.gov

Future research must focus on:

Utilizing humanized animal models: Mice with humanized livers or expressing human CRBN and CYP enzymes can provide more accurate models for studying the effects of 5-hydroxythalidomide. researchgate.netjst.go.jp

Comparative studies across different species: Detailed analysis of the metabolic pathways and CRBN-neosubstrate interactions in various species will help to elucidate the molecular basis of the observed differences.

In vitro studies with human cells and tissues: These studies can provide valuable data on the direct effects of 5-hydroxythalidomide on human cells, helping to bridge the gap between animal studies and clinical outcomes.

A deeper understanding of these species-specific differences is essential for the accurate preclinical evaluation of new thalidomide analogs and for ensuring the translational relevance of research findings to human health.

Q & A

Q. What computational tools aid in predicting 5-hydroxythalidomide’s reactive metabolite formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.